molecular formula C14H17NO3 B11864140 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one

Cat. No.: B11864140
M. Wt: 247.29 g/mol
InChI Key: ORKWXJNWKDYZAJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups.

Scientific Research Applications

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares the quinoline backbone but lacks the additional hydroxy and methylpropyl groups.

    2-Methylquinoline: Similar structure but without the hydroxy and hydroxy-methylpropyl substitutions.

Uniqueness

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-hydroxy-3-(2-hydroxy-2-methylpropyl)-1-methylquinolin-2-one

InChI

InChI=1S/C14H17NO3/c1-14(2,18)8-10-12(16)9-6-4-5-7-11(9)15(3)13(10)17/h4-7,16,18H,8H2,1-3H3

InChI Key

ORKWXJNWKDYZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C2=CC=CC=C2N(C1=O)C)O)O

Origin of Product

United States

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